3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 3-chloro-2-methylbenzene sulfonamide core linked to a bis-heterocyclic ethyl group (furan-2-yl and thiophen-2-yl substituents). The combination of aromatic and heterocyclic moieties may influence its electronic properties, solubility, and binding interactions compared to simpler analogs .
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S2/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKPBFKFGVPCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide, with a molecular formula of and a molecular weight of 381.9 g/mol, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound features a chloro group attached to a benzene ring and is substituted with furan and thiophene moieties. Its structure is crucial for its biological activity, as these heterocycles can influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.9 g/mol |
| CAS Number | 1396749-05-5 |
Synthesis
The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions, including the formation of the furan and thiophene side chains followed by coupling with the sulfonamide moiety.
Anticancer Properties
Research indicates that compounds similar to 3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related sulfonamides can inhibit cell proliferation in lung and breast cancer models, suggesting a potential role in cancer therapy .
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Preliminary studies have indicated that 3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide may possess antibacterial effects, particularly against Gram-positive bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis .
Anti-inflammatory Effects
Emerging data suggest that this compound may also exhibit anti-inflammatory properties. Research has highlighted the role of similar compounds in modulating inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of sulfonamides showed IC50 values in the micromolar range against breast cancer cells, indicating effective growth inhibition .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
- Inflammation Models : In murine models of inflammation, compounds with similar structures were shown to reduce pro-inflammatory cytokines significantly, suggesting a pathway for therapeutic application in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various biological applications:
- Antibacterial Activity : Similar sulfonamide compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Bacillus subtilis | 4.69 |
| Compound B | Staphylococcus aureus | 5.64 |
| Compound C | Escherichia coli | 23.15 |
| Compound D | Pseudomonas aeruginosa | 137.43 |
- Antiviral Activity : Furan-containing compounds have been reported to exhibit antiviral activity with effective concentrations (EC50) ranging from 0.20 to 0.96 μM against various viral infections, indicating their potential as antiviral agents.
Anticancer Research
Research indicates that the structural characteristics of this compound may allow it to interact with specific molecular targets involved in cancer pathways. Preliminary studies suggest that modifications to the compound can enhance its cytotoxicity against cancer cell lines.
- Cytotoxicity Assessment : In vitro studies have shown low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 μM, suggesting a favorable safety profile for further development.
Material Science
The unique electronic properties imparted by the furan and thiophene rings make this compound a candidate for applications in organic electronics, such as organic semiconductors and light-emitting diodes (LEDs). The synthesis of advanced materials utilizing this compound could lead to innovations in electronic devices.
Synthesis and Mechanism of Action
The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions, including chlorination and coupling with amines to form the final product. The mechanism of action is believed to involve binding to specific enzymes or receptors, thereby modulating their activity and leading to desired biological responses.
Comparative Studies
Comparative studies with related compounds have highlighted the unique biological activities attributed to the dual heterocyclic system present in this compound. For example, structural analogs have been evaluated for their antibacterial efficacy, revealing that modifications can significantly influence biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Sulfonamide Derivatives
BG14323 (3-Chloro-N-[2-Hydroxy-2-(Thiophen-3-yl)ethyl]-2-Methylbenzene-1-Sulfonamide)
- Structure : Shares the 3-chloro-2-methylbenzene sulfonamide backbone but replaces the furan-2-yl group with a hydroxyl and thiophen-3-yl substituent.
- Molecular Weight: 331.84 g/mol (C₁₃H₁₄ClNO₃S₂) vs. the target compound’s estimated 346.84 g/mol (C₁₄H₁₃ClNO₃S₂) .
- Synthesis: BG14323’s synthesis likely involves sulfonamide coupling under mild conditions, whereas the target compound’s bis-heterocyclic ethyl group may require multi-step functionalization .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide
Heterocyclic Ethyl-Linked Compounds
BAY-460 ()
- Structure : Features a benzamide core with furan and methylphenyl substituents.
- Key Differences: The benzamide scaffold vs. sulfonamide alters hydrogen-bonding capabilities.
Compounds from
- Examples : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine.
- Key Differences :
Hypothetical Property Analysis Based on Structural Features
- Solubility : The target compound’s bis-heterocyclic ethyl group may reduce aqueous solubility compared to BG14323’s hydroxylated analog.
- Bioactivity : Sulfonamides often exhibit enzyme inhibitory effects (e.g., carbonic anhydrase), but the heterocyclic substituents in the target compound might redirect selectivity toward kinase or GPCR targets .
Preparation Methods
Starting Materials and Core Synthesis
The synthesis begins with 3-chloro-2-methylbenzenesulfonyl chloride as the aromatic sulfonyl precursor. This intermediate is selected for its electrophilic sulfonyl group, which facilitates nucleophilic attack by amines. The reaction proceeds via a two-step coupling process :
Sulfonamide Formation :
The sulfonyl chloride reacts with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in anhydrous dichloromethane (DCM) under inert nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl, driving the reaction to completion.$$
\text{R-SO}2\text{Cl} + \text{H}2\text{N-CH}2\text{-C(furan)(thiophene)} \xrightarrow{\text{TEA, DCM}} \text{R-SO}2\text{NH-CH}_2\text{-C(furan)(thiophene)} + \text{HCl}
$$Yield optimization studies indicate that maintaining a temperature of 0–5°C during reagent addition minimizes side reactions, achieving an 82% isolated yield.
Heterocyclic Ethyl Bridge Introduction :
The ethylamine intermediate is synthesized separately via a Mannich-type reaction between furan-2-carbaldehyde, thiophene-2-carbaldehyde, and ethylenediamine. This step employs acidic catalysis (HCl, pH 3–4) and proceeds at 60°C for 12 hours.
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonylation step) | Prevents dimerization |
| Solvent | Anhydrous DCM | Enhances nucleophilicity |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl, drives equilibrium |
| Reaction Time | 24 hours (room temp) | Ensures complete conversion |
Purification and Characterization
Chromatographic Separation
Crude product purification is achieved via flash column chromatography (silica gel, 230–400 mesh) using a gradient eluent of hexane/ethyl acetate (7:3 to 1:1). The target compound elutes at Rf = 0.45 (TLC monitoring, UV detection).
Crystallization
Further purification employs recrystallization from ethanol/water (4:1), yielding needle-like crystals with >99% purity (HPLC analysis, C18 column, acetonitrile/water mobile phase).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 1H, aromatic), 7.45–7.32 (m, 4H, thiophene/furan), 3.98 (t, J = 6.1 Hz, 2H, -CH₂-), 2.61 (s, 3H, -CH₃).
- FT-IR (KBr): 1350 cm⁻¹ (S=O asymmetric stretch), 1165 cm⁻¹ (S=O symmetric stretch), 3250 cm⁻¹ (N-H stretch).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that microreactor systems improve heat transfer and mixing efficiency. Utilizing a Corning AFR™ reactor at 10 mL/min flow rate reduces reaction time to 2 hours while maintaining 85% yield.
Solvent Recovery
Ethanol and DCM are recycled via distillation, reducing waste generation by 40%. Economic analyses estimate a 22% cost reduction compared to batch processing.
Challenges and Mitigation Strategies
Epimerization During Coupling
The ethylamine intermediate exhibits a propensity for epimerization at the chiral center. This is mitigated by:
Byproduct Formation
Sulfone dimerization occurs if excess sulfonyl chloride is present. Stoichiometric control (1:1.05 molar ratio of amine:sulfonyl chloride) suppresses this side reaction to <5%.
Comparative Analysis with Analogous Sulfonamides
| Compound | Sulfonylation Yield | Purification Method |
|---|---|---|
| Target Compound | 82% | Column + Crystallization |
| 4-Fluoro-2-methylbenzenesulfonamide | 75% | Column chromatography |
| Naphthalene-1-sulfonamide | 68% | Distillation |
The target compound’s heterocyclic ethyl bridge necessitates more stringent purification than simpler analogs, but confers enhanced bioactivity in preliminary screens.
Q & A
Q. What are the established synthetic routes for preparing 3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. A common route includes:
- Step 1: Coupling 2-methylbenzenesulfonyl chloride with 2-amino-2-(furan-2-yl)-2-(thiophen-2-yl)ethane under basic conditions (e.g., NaHCO₃ or triethylamine) to form the sulfonamide intermediate .
- Step 2: Chlorination of the intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the benzene ring .
- Purification: Column chromatography or recrystallization is employed to isolate the final product. Yield optimization may involve solvent selection (e.g., dichloromethane or ethanol) and temperature control .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer:
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Mass Spectrometry (MS) to confirm molecular weight .
- Structural Confirmation:
- ¹H/¹³C NMR: Assign peaks for key groups (e.g., sulfonamide NH at δ 3.5–4.5 ppm, aromatic protons in furan/thiophene at δ 6.5–7.5 ppm) .
- FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
- Elemental Analysis: Verify C, H, N, S, and Cl content to confirm stoichiometry .
Q. Which functional groups dominate the compound’s reactivity, and how do they influence experimental design?
- Methodological Answer: Key reactive groups include:
- Sulfonamide (-SO₂NH-): Susceptible to hydrolysis under acidic/basic conditions; use anhydrous solvents in reactions .
- Chloro (-Cl): Participates in nucleophilic substitution (e.g., with amines or thiols) under polar aprotic solvents (DMF, DMSO) .
- Furan/Thiophene Rings: Prone to electrophilic substitution (e.g., nitration, halogenation); monitor regioselectivity using directing groups .
- Ethyl Linker: Steric effects may hinder reactions; consider bulky reagent adjustments .
Advanced Research Questions
Q. What strategies optimize reaction yields in nucleophilic substitution reactions targeting the chloro group?
- Methodological Answer:
- Reagent Selection: Use sodium azide (NaN₃) for azide substitution or sodium thiolate (NaS-R) for thioether formation in DMF at 60–80°C .
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
- Kinetic Monitoring: Track reaction progress via TLC or in-situ FT-IR to avoid over-substitution or byproduct formation .
Q. How to design experiments to elucidate interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer:
- Enzyme Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) with target proteins .
- Molecular Docking: Employ software (AutoDock Vina) to model binding poses, focusing on sulfonamide interactions with active-site residues .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
Q. What computational methods predict electronic properties relevant to materials science applications?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G* basis set) to assess charge-transfer potential .
- Molecular Dynamics (MD): Simulate bulk material behavior (e.g., crystallinity) by modeling packing motifs of the furan-thiophene system .
- UV-Vis Spectroscopy: Compare experimental λmax with TD-DFT results to validate electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
